molecular formula C12H19IO3 B13457114 Methyl 1-(iodomethyl)-3,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylate

Methyl 1-(iodomethyl)-3,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylate

Cat. No.: B13457114
M. Wt: 338.18 g/mol
InChI Key: AZQCLOUUXOYDCT-UHFFFAOYSA-N
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Description

Methyl 1-(iodomethyl)-3,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylate is a bicyclic organic compound characterized by a rigid bicyclo[2.2.2]octane scaffold containing an oxygen atom in the 2-oxa bridge. Key structural features include:

  • Iodomethyl group at position 1, which serves as a reactive site for nucleophilic substitutions or cross-coupling reactions.
  • 3,3-Dimethyl groups at position 3, providing steric bulk that may influence conformational stability and reactivity.

Properties

Molecular Formula

C12H19IO3

Molecular Weight

338.18 g/mol

IUPAC Name

methyl 1-(iodomethyl)-3,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylate

InChI

InChI=1S/C12H19IO3/c1-10(2)12(9(14)15-3)6-4-11(8-13,16-10)5-7-12/h4-8H2,1-3H3

InChI Key

AZQCLOUUXOYDCT-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(CCC(O1)(CC2)CI)C(=O)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(iodomethyl)-3,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Scientific Research Applications

Methyl 1-(iodomethyl)-3,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1-(iodomethyl)-3,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylate involves its interaction with various molecular targets:

Comparison with Similar Compounds

Key Observations:

Electron-withdrawing groups (e.g., CF3 in ) may enhance stability but reduce nucleophilicity at the iodine site.

Ester Group Variations :

  • Methyl esters (target compound and ) are more lipophilic than ethyl esters (), influencing bioavailability and membrane permeability.
  • Ethyl esters in analogs may offer slower hydrolysis rates, extending half-life in biological systems .

Reactivity of the Iodomethyl Group :

  • The iodine atom in the target compound and analogs () is a versatile handle for further functionalization (e.g., Suzuki couplings, nucleophilic substitutions).
  • In contrast, the vinyl group in offers reactivity for addition or polymerization but lacks halogen-based versatility.

Biological and Material Applications :

  • Thiazole- and pyridine-containing derivatives () are likely candidates for drug discovery due to their heterocyclic pharmacophores.
  • The hydroxymethyl derivative () could serve as a linker or precursor in prodrug design.

Biological Activity

Methyl 1-(iodomethyl)-3,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylate, a compound with the CAS number 2763776-41-4, has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, exploring its pharmacological implications, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a bicyclic structure that incorporates an oxabicyclo[2.2.2]octane framework, which is known for its favorable physicochemical properties. The molecular formula is C10H15IO2C_{10}H_{15}IO_2 with a molecular weight of approximately 266.12 g/mol. The IUPAC name highlights its complex structure, which includes both an iodomethyl group and a carboxylate moiety.

The biological activity of this compound is largely attributed to its interaction with various biological targets, including enzymes and receptors. The compound's ability to inhibit acetylcholinesterase (AChE), a crucial enzyme in neurotransmission, has been particularly noted.

Structure-Activity Relationships (SAR)

Research indicates that modifications to the bicyclic structure can significantly influence biological activity. For instance, the introduction of different substituents on the bicyclic framework affects solubility and binding affinity to target proteins. A study on related compounds revealed that specific modifications led to enhanced selectivity against insect AChE compared to human AChE, showcasing potential applications in pest control without affecting human health .

Comparative Biological Activity Table

CompoundTarget EnzymeIC50 Value (μM)Selectivity
This compoundHuman AChE>200Low
Related Compound AMosquito AChE4.4High
Related Compound BMosquito AChE0.86High

Insecticidal Activity

In a recent study evaluating the insecticidal properties of various bicyclic compounds, this compound was tested against resistant strains of mosquitoes. The results indicated that while it exhibited lower potency against human AChE, it maintained significant activity against mosquito enzymes, suggesting its potential as an insecticide .

Antibacterial Properties

Another area of investigation involves the antibacterial efficacy of compounds containing the oxabicyclo[2.2.2]octane scaffold. Preliminary findings suggest that these compounds can act as effective antibacterial agents due to their ability to disrupt bacterial cell wall synthesis .

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